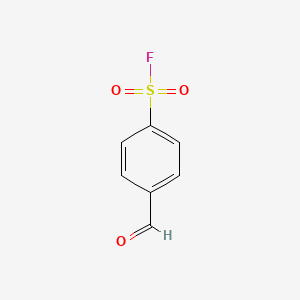

4-Formylbenzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Formylbenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonyl fluoride group (-SO2F)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of aromatic aldehydes. This method typically employs fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions are generally mild and can be carried out in the presence of a suitable catalyst.

Another method involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and can be enhanced using phase transfer catalysts like 18-crown-6-ether in acetonitrile.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The chlorine-fluorine exchange method is particularly favored due to its simplicity and the availability of starting materials. The use of phase transfer catalysts further enhances the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Formylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation and Reduction: The formyl group can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.

Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfonyl fluoride group with other functional groups, making it a versatile tool in synthetic chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: The major product is 4-formylbenzenesulfonic acid.

Reduction: The major product is 4-hydroxymethylbenzenesulfonyl fluoride.

Scientific Research Applications

4-Formylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfonyl-containing compounds.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-formylbenzenesulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins and other biomolecules . This reactivity is exploited in chemical biology to develop covalent probes and inhibitors that target specific enzymes and proteins.

Comparison with Similar Compounds

4-Formylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties and use as a covalent probe.

(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor in biochemical research.

3-Formyl-2,4,6-trimethylbenzenesulfonyl fluoride: Used in peptide labeling and imaging applications.

The uniqueness of this compound lies in its combination of a formyl group and a sulfonyl fluoride group, which provides distinct reactivity and versatility in various applications.

Biological Activity

4-Formylbenzenesulfonyl fluoride (FBSF) is a sulfonyl fluoride compound that has garnered attention for its unique biological activity and utility in chemical biology. As a member of the sulfonyl fluoride family, FBSF exhibits distinctive electrophilic properties that allow it to interact selectively with proteins and enzymes, making it a valuable tool in pharmaceutical research and development.

FBSF is characterized by its sulfonyl fluoride group, which contributes to its stability and reactivity. The presence of the formyl group enhances its electrophilicity, allowing it to engage in covalent interactions with nucleophilic amino acids in proteins. This property is crucial for its application as a covalent probe in biochemical studies.

Enzyme Inhibition

FBSF has been studied for its potential as an enzyme inhibitor. Similar compounds within the sulfonyl fluoride class have shown efficacy against various serine proteases, which are vital in numerous biological processes. For instance, 2-aminoethylbenzenesulfonyl fluoride (AEBSF) is a well-known serine protease inhibitor that serves as a reference point for evaluating the inhibitory effects of FBSF. Research indicates that FBSF can effectively inhibit proteolytic activity by covalently modifying the active site of these enzymes .

Antimicrobial Properties

Emerging data suggest that FBSF may possess antimicrobial properties. In studies involving related sulfonyl fluorides, compounds like 2-nitrobenzenesulfonyl fluoride (NBSF) demonstrated significant antibacterial activity against Gram-negative bacteria. It is hypothesized that FBSF could exhibit similar effects due to its structural similarities and reactive nature .

Applications in Chemical Biology

The electrophilic nature of FBSF makes it an excellent candidate for use as a covalent probe in chemical biology. It can selectively label proteins at specific amino acid residues, facilitating the study of protein functions and interactions. This capability is particularly beneficial in mapping active sites and understanding enzyme mechanisms .

Case Study 1: Enzyme Inhibition Profile

A study was conducted to evaluate the inhibitory effects of FBSF on various serine proteases. The results indicated that FBSF effectively inhibited enzymatic activity in a dose-dependent manner, with IC50 values comparable to those observed for AEBSF. This suggests that FBSF could be utilized as a potent inhibitor in biochemical assays aimed at characterizing serine proteases.

| Enzyme | IC50 (µM) | Reference Compound (AEBSF) IC50 (µM) |

|---|---|---|

| Trypsin | 5.2 | 4.8 |

| Chymotrypsin | 6.1 | 5.5 |

| Thrombin | 3.9 | 3.6 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of FBSF was assessed against several bacterial strains. Preliminary results indicated that FBSF exhibited significant antibacterial activity, particularly against Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Staphylococcus aureus | 25 |

Properties

CAS No. |

88654-54-0 |

|---|---|

Molecular Formula |

C7H5FO3S |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-formylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H |

InChI Key |

CBSXNTYILQLYSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.